![molecular formula C16H20ClN3OS B2387031 N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)propionamide hydrochloride CAS No. 1216523-62-4](/img/structure/B2387031.png)
N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)propionamide hydrochloride
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Overview
Description
“N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)propionamide hydrochloride” is a chemical compound with the molecular formula C16H20ClN3OS . It is intended for research use only and is not for human or veterinary use.
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)propionamide hydrochloride” such as melting point, boiling point, solubility, etc., are not provided in the search results .Scientific Research Applications
Synthesis and Characterization
Compounds structurally related to N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)propionamide hydrochloride have been synthesized and characterized, providing insights into their physicochemical properties and potential as pharmacological agents. For instance, a series of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives demonstrated marked sedative action, high anti-inflammatory activity, selective cytotoxic effects on tumor cell lines, and antimicrobial action, suggesting their multifaceted application in medical research (Zablotskaya et al., 2013).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal properties of these compounds have been investigated, revealing their potential in addressing infections and drug-resistant bacterial strains. For example, organosilicon lipid-like derivatives of hydroxyethyl tetrahydro(iso)quinoline and thiazole showed strong antimicrobial activity against gram-positive and gram-negative bacteria and fungi, highlighting their application in developing new antimicrobial agents (Zablotskaya et al., 2018).
Antitumor and Cytotoxic Activities
Research into the antitumor and cytotoxic activities of related compounds has indicated their potential in cancer therapy. The synthesis of novel lipid-like organosilicon derivatives demonstrated high selective cytotoxicity towards tumor cells, suggesting their usefulness in designing cancer treatment strategies (Zablotskaya et al., 2018).
Analgesic Activity
The analgesic activities of these compounds have been explored, showing their potential in pain management. For example, the synthesis and evaluation of new pyrazoles and triazoles bearing a 6,8-dibromo-2-methylquinazoline moiety indicated significant analgesic activity, opening avenues for developing new pain-relief medications (Saad et al., 2011).
Neuroprotection and Antiepileptic Effects
Investigations into the neuroprotective and antiepileptic effects of related compounds have also been conducted, contributing to the understanding of their potential in treating neurological disorders. For instance, the effects of non-competitive AMPA receptor antagonists in a genetic animal model of absence epilepsy demonstrated their role in modulating epileptic activities, suggesting their application in epilepsy treatment (Citraro et al., 2006).
Safety And Hazards
properties
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-thiazol-2-yl]propanamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS.ClH/c1-2-15(20)18-16-17-14(11-21-16)10-19-8-7-12-5-3-4-6-13(12)9-19;/h3-6,11H,2,7-10H2,1H3,(H,17,18,20);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZDLKVSMFZRQRH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC(=CS1)CN2CCC3=CC=CC=C3C2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)propionamide hydrochloride |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.